REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[F:17][CH2:18][CH2:19]I>C(#N)C>[F:17][CH2:18][CH2:19][N:2]1[C:3]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:5]=[N:1]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)C(=O)OCC
|
Name
|
cesium carbonate
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
FCCI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 20° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
DCM (30 ml) separated by hydrophobic frit
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ˜5 ml
|
Type
|
WASH
|
Details
|
eluted with a gradient of ethyl acetate in cyclohexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCN1N=CC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |